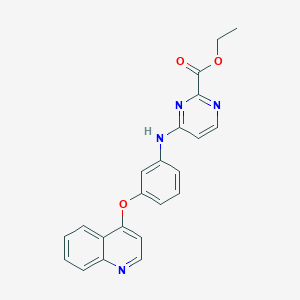
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrimidine derivatives and has a molecular weight of 412.47 g/mol.
作用機序
The mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It also inhibits the replication of HSV and HIV by interfering with their viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of their growth. It also inhibits the production of inflammatory cytokines, which reduces inflammation. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have antioxidant properties, which protects cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate in lab experiments is its low toxicity. It has been shown to be safe for use in vivo and in vitro. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is stable under physiological conditions, which makes it suitable for use in biological assays. However, one of the limitations of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate. One area of research is the development of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, the development of new methods for synthesizing Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate could lead to the production of more potent and effective derivatives.
合成法
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chloro-4-(quinolin-4-yloxy)benzoic acid to yield Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate.
科学的研究の応用
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)21-24-13-11-20(26-21)25-15-6-5-7-16(14-15)29-19-10-12-23-18-9-4-3-8-17(18)19/h3-14H,2H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNXWJJDULQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433096.png)
![tert-butyl N-[(3S,4R)-1-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7433098.png)
![Tert-butyl 5-[(3-methoxy-4-nitrophenyl)sulfonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate](/img/structure/B7433100.png)
![tert-butyl N-[2-[1-[1-(2-methoxy-5-nitroanilino)-1-oxopropan-2-yl]piperidin-4-yl]ethyl]carbamate](/img/structure/B7433101.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[4-[4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]-2-hydroxy-4-oxobutyl]carbamate](/img/structure/B7433114.png)
![N-(ethylcarbamoyl)-2-[[2-methyl-1-(3-methyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]amino]acetamide](/img/structure/B7433122.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![Ethyl 2-methyl-6-[(3-phenoxyphenyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7433146.png)
![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)